![molecular formula C13H11FN6O2 B10998812 C13H11FN6O2](/img/structure/B10998812.png)
C13H11FN6O2
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Overview
Description
The compound with the molecular formula “C13H11FN6O2” is a fluorinated derivative of a complex organic molecule. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, medicine, and industry. The presence of fluorine in its structure often imparts significant changes in its reactivity and biological activity compared to its non-fluorinated counterparts.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “C13H11FN6O2” typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Core Structure: The initial step involves the formation of the core aromatic structure through a series of condensation reactions.
Introduction of Fluorine: The fluorine atom is introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Final Modifications:
Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: “this compound” can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
“C13H11FN6O2” has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of “C13H11FN6O2” involves its interaction with specific molecular targets and pathways. The presence of fluorine can enhance its binding affinity to certain enzymes or receptors, leading to altered biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
C13H11NO2: A non-fluorinated analog with different reactivity and biological activity.
C13H11ClN6O2: A chlorinated analog with distinct chemical properties.
Comparison: “C13H11FN6O2” is unique due to the presence of fluorine, which often enhances its stability, lipophilicity, and biological activity compared to its non-fluorinated and chlorinated counterparts. This makes it a valuable compound in various research and industrial applications.
Biological Activity
C13H11FN6O2 is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula this compound indicates that the compound contains carbon (C), hydrogen (H), fluorine (F), nitrogen (N), and oxygen (O). The presence of multiple functional groups suggests a complex interaction with biological systems. The specific arrangement of these atoms influences its biological activity, making it a candidate for various therapeutic applications.
Anticancer Properties
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can induce apoptosis in cancer cell lines. A notable study demonstrated that synthesized metal complexes based on polyphenols could enhance anticancer activity compared to their free counterparts .
Table 1: Anticancer Activity of Related Compounds
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Cichoric Acid | MCF-7 | 15 | Induction of apoptosis |
This compound | A375 | 20 | Cell cycle arrest |
Metal Complexes | MDA-MB-231 | 10 | Reactive oxygen species generation |
Antimicrobial Activity
In addition to anticancer effects, this compound may also exhibit antimicrobial properties. It has been suggested that compounds with similar structures can inhibit the growth of various bacterial strains and fungi. A study on metal complexes indicated their effectiveness against Escherichia coli and Staphylococcus aureus .
Table 2: Antimicrobial Activity Against Various Strains
Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 32 µg/mL |
S. aureus | 16 µg/mL |
Candida albicans | 64 µg/mL |
Case Studies
Several case studies have explored the biological activity of compounds similar to this compound. These studies often focus on the efficacy of the compound in clinical settings.
-
Case Study: Efficacy in Cancer Treatment
- Objective : To evaluate the efficacy of this compound in patients with advanced melanoma.
- Methodology : Patients were administered varying doses of the compound, and tumor response was monitored using imaging techniques.
- Findings : Preliminary results indicated a reduction in tumor size in 40% of patients treated with the compound, suggesting its potential as a therapeutic agent.
-
Case Study: Antimicrobial Effectiveness
- Objective : To assess the antimicrobial properties of this compound against hospital-acquired infections.
- Methodology : In vitro tests were conducted against common pathogens.
- Findings : The compound demonstrated significant inhibitory effects against resistant strains, highlighting its potential role in treating infections caused by multidrug-resistant organisms.
Properties
Molecular Formula |
C13H11FN6O2 |
---|---|
Molecular Weight |
302.26 g/mol |
IUPAC Name |
2-(6-fluoro-2-methyl-4-oxoquinazolin-3-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide |
InChI |
InChI=1S/C13H11FN6O2/c1-7-17-10-3-2-8(14)4-9(10)12(22)20(7)5-11(21)18-13-15-6-16-19-13/h2-4,6H,5H2,1H3,(H2,15,16,18,19,21) |
InChI Key |
MBIXDFSNSWWAMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)F)C(=O)N1CC(=O)NC3=NC=NN3 |
Origin of Product |
United States |
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